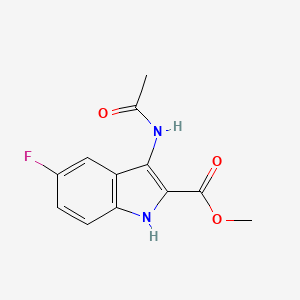

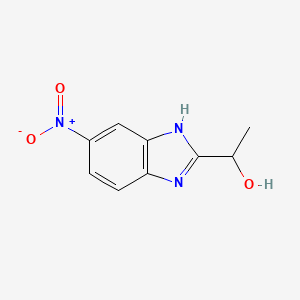

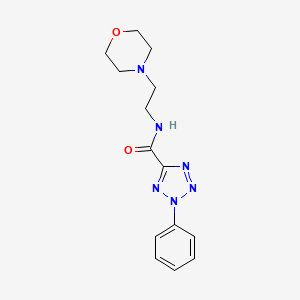

methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Inhibiting Isoprenylcysteine Carboxyl Methyltransferase

Methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate derivatives have been studied for their potential in inhibiting the enzyme isoprenylcysteine carboxyl methyltransferase (Icmt), which plays a crucial role in the post-translational modification of proteins involved in cell growth regulation. Modifications of the indole acetamide structure have led to analogs with enhanced antiproliferative activity and potentially improved pharmacokinetic profiles due to lower lipophilicity (Go et al., 2010).

Fluorescence Studies

The synthesis of various methyl 3-arylindole-2-carboxylates has provided insights into the fluorescence properties of these compounds, indicating their potential as fluorescent probes. The fluorescence quantum yields vary with the solvent, suggesting these compounds could be useful in analytical chemistry and biological studies (Queiroz et al., 2007).

Antitumor Activity

Research into derivatives of this compound has also extended to their potential antitumor activity. One study synthesized derivatives incorporating 5-fluorouracil, showing promising in vitro antitumor effects against certain cancer cell lines. This suggests a potential pathway for developing new cancer therapeutics (Lan Yun-jun, 2011).

Prodrug Activation for Cancer Therapy

5-Fluoroindole-3-acetic acid, closely related to the compound , has been evaluated as a prodrug activated by horseradish peroxidase for targeted cancer therapy. This research highlights the possibility of utilizing indole derivatives in developing treatments that specifically target tumor cells, reducing the impact on healthy tissues (Folkes et al., 2002).

Electrophilic Substitution Reactions

The electrophilic substitution reactions of indole derivatives, including those similar to this compound, have been a subject of study for synthesizing various indole compounds. These reactions play a crucial role in organic synthesis, offering pathways to diverse bioactive molecules (Yao et al., 2016).

Direcciones Futuras

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on the synthesis, characterization, and biological activity studies of “methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate” and its derivatives.

Mecanismo De Acción

- However, indole derivatives, both natural and synthetic, often interact with various cellular proteins, including receptors, enzymes, and transporters . These interactions can modulate signaling pathways and cellular functions.

- Without precise data, we can’t pinpoint exact pathways. However, indole derivatives are known to influence cell cycle regulation, inflammation, and oxidative stress .

Target of Action

Biochemical Pathways

Propiedades

IUPAC Name |

methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O3/c1-6(16)14-10-8-5-7(13)3-4-9(8)15-11(10)12(17)18-2/h3-5,15H,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPIYZUKVDLSBLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(NC2=C1C=C(C=C2)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-(Aminomethyl)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone hydrochloride](/img/structure/B2892637.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2892638.png)

![(1AR,5bS)-hexahydro-4H-oxireno[2',3':3,4]cyclopenta[1,2-b]furan-4-one](/img/structure/B2892643.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2892644.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide](/img/structure/B2892650.png)

![1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2892655.png)